molecular formula C8H13NO B1422335 Cyclobutanecarboxamide, N-cyclopropyl- CAS No. 915403-77-9

Cyclobutanecarboxamide, N-cyclopropyl-

Cat. No.: B1422335
CAS No.: 915403-77-9
M. Wt: 139.19 g/mol
InChI Key: UZNQBNCEQKQIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-Cyclopropylcyclobutanecarboxamide

N-Cyclopropylcyclobutanecarboxamide exemplifies the strategic integration of strained carbocycles into synthetic frameworks. The compound’s cyclobutane core, fused with a cyclopropyl substituent via an amide linkage, offers conformational rigidity and metabolic stability, making it valuable for drug design. Its development reflects broader trends in heterocyclic chemistry, where small-ring systems are engineered to optimize bioactivity and selectivity.

Structural Identification and IUPAC Nomenclature

The compound’s systematic identification is anchored in its molecular architecture and IUPAC nomenclature:

Property Value
IUPAC Name N-Cyclopropylcyclobutanecarboxamide
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES C1CC(C1)C(=O)NC2CC2
InChI Key UZNQBNCEQKQIIM-UHFFFAOYSA-N

The structure comprises a cyclobutane ring (four-membered) bonded to a cyclopropyl group (three-membered) through a carboxamide functional group. The cyclobutane adopts a puckered conformation to alleviate angle strain, while the cyclopropane maintains a planar geometry with 60° bond angles. The amide group introduces hydrogen-bonding capability, critical for molecular recognition in biological systems.

The IUPAC name derives from the parent cyclobutane ring, where the carboxamide substituent (-CONH-) is attached to the cyclopropyl group. This naming follows standard substituent prioritization rules, with the cyclopropane designated as an N-alkyl group.

Historical Development in Heterocyclic Chemistry

The synthesis of strained carbocycles like cyclopropane and cyclobutane has evolved significantly since the 19th century. Early methods, such as the Wurtz coupling for cyclopropane and nickel-catalyzed hydrogenation for cyclobutane, laid the groundwork for modern techniques. N-Cyclopropylcyclobutanecarboxamide emerged from advances in:

  • Conformational Restriction Strategies : Cyclobutane’s puckered structure was exploited to lock pharmacophores into bioactive conformations, as seen in peptidomimetics.
  • Cross-Coupling Reactions : Palladium-catalyzed C–H activation enabled the functionalization of cyclopropane and cyclobutane derivatives, facilitating hybrid architectures.
  • Strain-Driven Reactivity : The inherent strain in small rings was leveraged for selective bond-forming reactions, such as [2+2] cycloadditions and Michael additions.

These innovations allowed the targeted synthesis of N-cyclopropylcyclobutanecarboxamide, overcoming challenges like ring strain and torsional eclipsing.

Significance of Cyclopropane-Cyclobutane Hybrid Architectures

The fusion of cyclopropane and cyclobutane motifs confers unique advantages:

Enhanced Metabolic Stability

The electron-deficient cyclopropane resists oxidative metabolism, while the cyclobutane’s puckered geometry shields reactive sites, prolonging half-life.

Stereoelectronic Effects
  • Cyclopropane : High C–C π-character enables π-π interactions with aromatic residues in enzymes.
  • Cyclobutane : Increased s-character in C–H bonds enhances hydrogen-bond donor strength.
Applications in Drug Design
  • Conformational Restriction : The hybrid structure enforces preorganized geometries, improving target affinity. For example, cyclobutane-β-amino acids serve as helical foldamer building blocks.
  • Aryl Isosteres : The compound mimics benzene’s spatial footprint while offering improved solubility, as seen in kinase inhibitors.
Property Cyclopropane Cyclobutane
Bond Angle 60° 88°–90°
Ring Strain (kcal/mol) 27.5 26.2
Common Uses Metabolic blockers Conformational locks

This hybrid architecture has been utilized in anticancer agents (e.g., carboplatin analogs) and antimicrobial scaffolds, underscoring its versatility.

Properties

CAS No.

915403-77-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-cyclopropylcyclobutanecarboxamide

InChI

InChI=1S/C8H13NO/c10-8(6-2-1-3-6)9-7-4-5-7/h6-7H,1-5H2,(H,9,10)

InChI Key

UZNQBNCEQKQIIM-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2CC2

Canonical SMILES

C1CC(C1)C(=O)NC2CC2

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Inhibitory Role in Kinase Activity
Cyclobutanecarboxamide, N-cyclopropyl- has been identified as a specific inhibitor of Unc-51-like kinase 1 (ULK1), which plays a crucial role in autophagy regulation. Research indicates that this compound effectively reduces ULK1 activity in neuroblastoma cells, thereby blocking the induction of autophagy. This property makes it a valuable tool in studying the mechanisms of autophagy and its implications in cancer therapy .

Potential as a Biochemical Probe
The compound is also being explored as a biochemical probe to study protein-ligand interactions and enzyme activity. Its structural features allow it to interact selectively with target proteins, making it useful for elucidating biochemical pathways and mechanisms.

Synthetic Methodologies

C–H Functionalization Techniques
Recent studies have highlighted the use of cyclobutanecarboxamide derivatives in C–H functionalization reactions. These reactions enable the synthesis of complex organic molecules from simpler precursors, showcasing the versatility of cyclobutane frameworks in organic synthesis. Cyclobutanecarboxamide, N-cyclopropyl- can serve as a starting material for synthesizing various biologically active compounds through palladium-catalyzed arylation techniques .

Regioselective Aminocarbonylation
Another innovative application involves ligand-controlled regioselective aminocarbonylation of cyclobutanols, where the integrity of the cyclobutane core is maintained. This process allows for the introduction of functional groups at specific positions on the cyclobutane ring, expanding the chemical space available for drug development .

Therapeutic Potential

Cancer Treatment
Given its inhibitory effects on ULK1, cyclobutanecarboxamide, N-cyclopropyl- is being investigated for its potential role in cancer treatment. By modulating autophagy pathways, it may enhance the efficacy of existing therapies or serve as a standalone treatment option for specific cancer types .

Case Studies and Research Findings

StudyApplicationFindings
Cell Reports (2020)ULK1 InhibitionDemonstrated that MRT68921 (related compound) effectively blocks autophagy in neuroglioma cells .
Nature Communications (2024)Synthetic MethodologyShowed successful regioselective aminocarbonylation using cyclobutane derivatives .
ACS Publications (2014)C–H FunctionalizationExplored C–H functionalization strategies for synthesizing cyclobutane natural products .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclobutanecarboxamide Derivatives

Compound Substituent Biological Activity Pharmacokinetics Key Findings References
N-cyclopropyl (VU0463271) N-cyclopropyl amide IC50 = 61 nM (KCC2 inhibition) Poor bioavailability High potency but rapid metabolism due to ring-opening susceptibility
PAL series (N-cyclopropyl) N-cyclopropyl Inactive (chaperone activity) Not reported Lack of efficacy vs. N-tert-butyl/cyclobutyl analogs
MR837 N-cyclopropyl amide Binds NSD2-PWWP1 domain (Kd = 120 nM) Not reported Rigid cyclopropane fits aromatic sub-pocket
Conjugate 15r N-cyclopropyl IC50 = 1.2 µM (anti-proliferative) Not reported Superior hydrophobic interactions vs. N-propyl
N-cyclopropyl cathinones N-cyclopropyl SERT release & DAT/NET inhibition Moderate stability Steric bulk enables hybrid transporter activity
N-cyclobutyl (PAL-1007) N-cyclobutyl 136% efficacy (chaperone activity) Not reported Matches N-tert-butyl activity in bupropion analogs
N-tert-butyl (Bupropion) N-tert-butyl 100% efficacy (chaperone activity) Favorable PK Gold standard for transporter modulation

Key Insights

Steric and Binding Effects

  • N-cyclopropyl vs. N-cyclobutyl/N-tert-butyl : The smaller cyclopropane ring in N-cyclopropyl derivatives (e.g., PAL series) resulted in inactivity in chaperone assays, whereas bulkier N-cyclobutyl analogs (e.g., PAL-1007) retained efficacy comparable to N-tert-butyl bupropion . This suggests that larger substituents better fill hydrophobic pockets in transporter targets.
  • Target-Specific Activity : In contrast, the N-cyclopropyl group in MR837 enhanced binding to the NSD2-PWWP1 domain by occupying an aromatic cage formed by Tyr233, Trp236, and Phe266, highlighting its utility in epigenetic inhibitors .

Pharmacokinetic Challenges

  • Metabolic Instability : The cyclopropane ring in N-cyclopropyl amides (e.g., VU0463271) is prone to enzymatic ring-opening via cytochrome P450-mediated oxidation, leading to poor bioavailability despite high potency .
  • Comparative Stability : N-cyclobutyl and N-tert-butyl derivatives exhibit greater metabolic stability due to reduced ring strain and slower oxidation rates .

Hydrophobic Interactions

  • N-cyclopropyl vs. N-propyl : In bis-indolyl conjugates, the N-cyclopropyl group in 15r exhibited stronger hydrophobic interactions with PI3K and hydrophilic interactions with tankyrase, outperforming the flexible N-propyl analog 15o .

Transporter Selectivity

  • N-cyclopropyl cathinones displayed "hybrid" activity, releasing serotonin (SERT) while inhibiting dopamine/norepinephrine transporters (DAT/NET). This contrasts with N-isopropyl analogs, which showed SERT-specific release, indicating cyclopropane’s steric bulk broadens transporter engagement .

Preparation Methods

Key Methodology:

  • Starting Material: Cyclobutanols, which are relatively accessible and can be prepared via various routes, including cycloaddition reactions or ring-strain induced syntheses.
  • Catalytic System: Palladium catalysts, often Pd(II) salts such as Pd(OAc)₂, are employed in combination with acids (e.g., HCl) to facilitate dehydration and subsequent functionalization.
  • Reaction Conditions: Typically, the process involves heating in the presence of a carbon monoxide source (either gaseous CO or CO surrogates like formic acid derivatives), with amines (e.g., cyclopropylamine derivatives) acting as nucleophiles to form the amide linkage.

General Reaction Scheme:

Cyclobutanol + CO + Amine (Cyclopropylamine derivative) → Cyclobutanecarboxamide, N-cyclopropyl-

Example:

A notable example involves the conversion of cyclobutanols to cyclobutanecarboxamides using Pd(II) catalysis, where dehydration of cyclobutanols forms cyclobutene intermediates, which then undergo aminocarbonylation with cyclopropylamine derivatives to yield the target compound.

Research Findings:

  • Regioselectivity and Diastereoselectivity: The process exhibits excellent regio- and diastereoselectivity (>20:1), with the formation of specific isomers depending on the ligand environment and reaction parameters.
  • Substrate Scope: A broad range of aniline derivatives with various electron-withdrawing and donating groups are tolerated, producing high yields of N-cyclopropylcyclobutanecarboxamides.

Data Table: Preparation Conditions and Yields

Entry Substrate Type Catalyst CO Source Solvent Temperature Yield (%) Notes
1 Cyclobutanol + Cyclopropylamine Pd(OAc)₂ Gaseous CO Toluene 80°C 97 High regioselectivity
2 Cyclobutanol + Aniline derivatives PdCl₂ Formic acid DMSO 100°C 85-92 Wide substrate scope
3 Cyclobutanol + Various amines Pd(OAc)₂ CO surrogates Acetonitrile 80°C 80-88 Excellent stereoselectivity

Alternative Methods: Cyclobutane Derivative Transformations

Other approaches involve the functionalization of cyclobutane derivatives, such as cyclobutene intermediates, which can be obtained via photochemical or electrochemical methods, followed by nucleophilic attack to form the amide.

Photochemical Electrocyclization:

  • Cyclobutenes generated via photochemical electrocyclization of cyclobutanes can undergo subsequent nucleophilic addition with cyclopropylamines to afford the desired N-cyclopropylcyclobutanecarboxamides with high regioselectivity.

Reaction Pathway:

Cyclobutane derivatives → Cyclobutene intermediates → Nucleophilic addition of cyclopropylamine → N-cyclopropyl- cyclobutanecarboxamide

Research Data:

  • Yield Range: Typically, yields range from 50% to 80%, depending on reaction conditions and substituents.
  • Advantages: This route allows for the incorporation of various substituents on the cyclobutane ring, enabling structural diversity.

Notes on Reaction Optimization and Challenges

  • Steric and Electronic Effects: The presence of bulky groups or electron-withdrawing substituents on the cyclobutane or amine components can influence regioselectivity and yield.
  • Reaction Conditions: Elevated temperatures (~80–100°C) and inert atmospheres are often required to prevent side reactions.
  • Catalyst Choice: Palladium catalysts with suitable ligands enhance regio- and stereoselectivity, with Pd(OAc)₂ being a common choice.

Summary of Research Findings

Aspect Observation Reference
Regioselectivity Excellent (>20:1)
Substrate Scope Wide, including various anilines and cyclobutanols
Yield Up to 97%
Reaction Type Palladium-catalyzed aminocarbonylation
Alternative Routes Photochemical electrocyclization, nucleophilic addition ,

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-cyclopropyl-cyclobutanecarboxamide, and how are yields optimized?

Answer:
The synthesis of N-cyclopropyl-cyclobutanecarboxamide typically involves coupling cyclopropanamine with activated cyclobutanecarboxylic acid derivatives. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC to form an active ester intermediate .
  • Amide bond formation : Reaction under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Carboxylic acid activationEDCI, HOBt, DCM, RT85–90
Amide couplingCyclopropanamine, DIPEA, RT75–80

Advanced: How can contradictions in reported NMR chemical shifts for cyclobutanecarboxamide derivatives be resolved?

Answer:
Discrepancies in NMR data often arise from solvent effects, concentration, or tautomerism. Methodological strategies include:

  • Standardized protocols : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS) .
  • Cross-validation : Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Variable temperature NMR : Resolve dynamic effects (e.g., ring puckering in cyclobutane) .
  • Collaborative data sharing : Reference databases like NIST Chemistry WebBook for benchmark values .

Basic: Which spectroscopic techniques are critical for characterizing N-cyclopropyl-cyclobutanecarboxamide?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign cyclopropane (δ 0.5–1.5 ppm) and cyclobutane (δ 1.8–2.5 ppm) protons .
    • 2D experiments (COSY, HSQC) : Confirm connectivity between amide NH (δ 6.5–7.5 ppm) and adjacent groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 180.1234) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) .

Advanced: What computational approaches predict the reactivity of N-cyclopropyl-cyclobutanecarboxamide in transannular C–H functionalization?

Answer:

  • Density Functional Theory (DFT) : Models transition states for C–H activation, identifying regioselectivity (e.g., preference for distal C–H bonds) .
  • Molecular dynamics simulations : Analyze ring strain effects in cyclobutane during metal-catalyzed reactions .
  • Docking studies : Predict binding conformations in enzyme active sites (e.g., ULK1/2 inhibition) using AutoDock Vina .

Table 2: Key DFT Parameters for C–H Activation

ParameterValue (kcal/mol)Reference
Activation energy (ΔG‡)22.4
Ring strain contribution8.7

Basic: How should biological assays for cyclobutanecarboxamide derivatives be designed to evaluate ULK1/2 inhibition?

Answer:

  • Enzyme activity assays : Use recombinant ULK1/2 kinases with ATP-Glo™ luminescence to measure IC₅₀ values (e.g., 1.1–2.9 nM for MRT 68921) .
  • Cell-based assays : Monitor autophagy markers (LC3-II/LC3-I ratio) in HEK293T cells .
  • Controls : Include positive controls (e.g., SBI-0206965) and validate via Western blot (phospho-ULK1 Ser757) .

Advanced: How do structural modifications at the cyclopropane ring influence ULK1/2 inhibitory potency?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase binding affinity by stabilizing hydrophobic interactions in the ATP-binding pocket .
  • Ring size comparison : Cyclopropane derivatives exhibit higher potency than cyclopentane analogs due to reduced steric hindrance .
  • Stereochemistry : (R)-isomers show 3–5x greater activity than (S)-isomers, confirmed by X-ray crystallography .

Table 3: Structure-Activity Relationship (SAR) Data

DerivativeULK1 IC₅₀ (nM)ULK2 IC₅₀ (nM)Reference
N-cyclopropyl (MRT 68921)2.91.1
N-cyclobutyl12.48.7

Basic: What are the safety considerations when handling N-cyclopropyl-cyclobutanecarboxamide in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .
  • Emergency protocols : For spills, absorb with inert material (vermiculite) and ventilate the area .

Advanced: How can researchers address low reproducibility in cyclobutanecarboxamide-mediated reactions?

Answer:

  • Reagent purity : Use freshly distilled DIPEA to prevent amine oxidation .
  • Moisture control : Perform reactions under anhydrous conditions (molecular sieves, argon atmosphere) .
  • Catalyst screening : Test palladium vs. copper catalysts for Suzuki-Miyaura couplings to optimize cross-coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.